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Compound of Interest

Compound Name: N-cyclohexyl-DL-alanine

Cat. No.: B15286589 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the unnatural amino

acid N-cyclohexyl-DL-alanine in peptide synthesis. The inclusion of this hydrophobic residue

can significantly impact peptide structure and function, offering opportunities for the

development of novel therapeutics with enhanced properties. This document outlines the

physicochemical properties of N-cyclohexyl-DL-alanine, detailed protocols for its

incorporation into peptides via solid-phase peptide synthesis (SPPS), and an example of its

application in a biologically active peptide.

Physicochemical Properties
N-cyclohexyl-DL-alanine is a synthetic amino acid characterized by a bulky and hydrophobic

cyclohexyl group attached to the alanine backbone. This feature imparts unique properties to

peptides, influencing their folding, stability, and interaction with biological targets.
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Property Value Reference

Molecular Formula C9H17NO2 [1]

Molecular Weight 171.24 g/mol [1]

Appearance
White to light yellow crystal

powder
[2]

Storage Condition
2-8°C, inert atmosphere, keep

in dark place
[2]

Incorporating N-cyclohexylalanine in place of natural amino acids like alanine can enhance the

hydrophobicity of a peptide, which can be advantageous for applications requiring improved

membrane permeability or stronger hydrophobic interactions with protein targets.[3]

Peptide Synthesis Protocols
The primary method for incorporating N-cyclohexyl-DL-alanine into a peptide chain is Solid-

Phase Peptide Synthesis (SPPS). The following protocols are based on the widely used

Fmoc/tBu strategy.

Materials and Reagents
Fmoc-N-cyclohexyl-DL-alanine

Rink Amide MBHA resin

N,N-Dimethylformamide (DMF)

Piperidine

Coupling reagents (e.g., HBTU, HATU, HCTU, PyBOP)

N,N'-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM)

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS))
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Diethyl ether (cold)

Acetonitrile (ACN)

Water (deionized)

HPLC system for purification and analysis

Mass spectrometer for characterization

Experimental Workflow for Solid-Phase Peptide
Synthesis
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Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Methodologies
1. Resin Swelling and Preparation:

Place the Rink Amide MBHA resin in a reaction vessel.

Add DMF and allow the resin to swell for at least 1 hour at room temperature with gentle

agitation.

After swelling, drain the DMF.

2. Fmoc Deprotection:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b15286589?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15286589?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add a solution of 20% piperidine in DMF to the resin.

Agitate the mixture for 20-30 minutes at room temperature.

Drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to

remove residual piperidine and byproducts.

3. Amino Acid Coupling of Fmoc-N-cyclohexyl-DL-alanine:

Due to the steric hindrance of the cyclohexyl group, a more potent coupling reagent is

recommended.[4][5]

Dissolve Fmoc-N-cyclohexyl-DL-alanine (3-5 equivalents relative to resin loading) and a

coupling reagent such as HBTU, HATU, or PyBOP (3-5 equivalents) in DMF.

Add DIPEA (6-10 equivalents) to the solution and pre-activate for 1-2 minutes.

Add the activated amino acid solution to the deprotected resin.

Allow the coupling reaction to proceed for 1-4 hours at room temperature with agitation. The

reaction progress can be monitored using a Kaiser test. For sterically hindered amino acids,

a longer coupling time or a double coupling may be necessary.

After the reaction is complete, drain the coupling solution and wash the resin with DMF (3

times) and DCM (3 times).

4. Subsequent Amino Acid Couplings:

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent

amino acid in the peptide sequence.

5. Cleavage and Deprotection:

After the final amino acid has been coupled and the N-terminal Fmoc group has been

removed, wash the resin with DCM and dry it under vacuum.

Prepare a cleavage cocktail. A common cocktail for peptides with acid-labile side-chain

protecting groups is Reagent K or a similar mixture. For a peptide containing
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cyclohexylalanine, a cleavage cocktail of trifluoroacetic acid (TFA)/1,2-ethanedithiol

(EDT)/water/triisopropylsilane (TIS) in a ratio of 94:2.5:2.5:1 (v/v) has been successfully

used.[4]

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

Stir the mixture at room temperature for 2-4 hours.

Filter the resin and collect the filtrate containing the cleaved peptide.

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

6. Peptide Precipitation and Purification:

Precipitate the crude peptide by adding the TFA filtrate dropwise to a large volume of cold

diethyl ether.

Collect the precipitated peptide by centrifugation and decant the ether.

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage

cocktail components.

Dry the crude peptide pellet under vacuum.

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and

purify it using preparative reverse-phase high-performance liquid chromatography (RP-

HPLC).

Lyophilize the pure fractions to obtain the final peptide product.

7. Analysis and Characterization:

Confirm the identity and purity of the synthesized peptide using analytical RP-HPLC and

mass spectrometry (e.g., ESI-MS or MALDI-TOF).[6]

Application Example: A Mitochondria-Targeting
Peptide
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A study by Lee et al. (2023) described the synthesis and application of an α-helical amphipathic

peptide, CMP3013, which contains cyclohexylalanine.[4] This peptide was designed to target

cardiolipin in the inner mitochondrial membrane and rescue mitochondrial dysfunction in acute

kidney injury.

Signaling Pathway in Mitochondrial Dysfunction and
Rescue
The following diagram illustrates the proposed mechanism of action for the cyclohexylalanine-

containing peptide in mitigating mitochondrial damage.
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Caption: Proposed mechanism of a cyclohexylalanine-containing peptide in rescuing

mitochondrial dysfunction.

This example highlights the potential of incorporating N-cyclohexyl-DL-alanine to create

peptides with specific therapeutic activities, driven by the enhanced hydrophobic interactions

facilitated by the cyclohexyl moiety. The detailed protocols provided herein should serve as a

valuable resource for researchers aiming to explore the utility of this and other unnatural amino

acids in their peptide synthesis endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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